molecular formula C9H7BrF3N3 B2704836 [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine CAS No. 1518325-02-4

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine

Cat. No.: B2704836
CAS No.: 1518325-02-4
M. Wt: 294.075
InChI Key: JJSKIQIJCKDHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine ( 1518325-02-4) is a high-value chemical building block with a molecular formula of C9H7BrF3N3 and a molecular weight of 294.07 . This compound features a bromo substituent and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold, making it a versatile intermediate for synthetic organic chemistry and drug discovery research . Compounds based on the imidazo[1,2-a]pyridine structure are of significant research interest due to their broad biological activities. This scaffold is frequently explored in medicinal chemistry for the development of therapeutic agents, with potential applications targeting the central nervous system as anxiolytics, sedatives, and anticonvulsants . Furthermore, structurally related imidazopyridazine analogs have been investigated as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), highlighting the potential of this chemotype in the development of novel antimalarial agents . The presence of both bromine and the trifluoromethyl group on this molecule provides distinct opportunities for further synthetic modification via cross-coupling reactions and for modulating its physicochemical properties, which is crucial in optimizing lead compounds . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N3/c10-7-1-5(9(11,12)13)3-16-4-6(2-14)15-8(7)16/h1,3-4H,2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSKIQIJCKDHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffoldThe final step involves the addition of the methanamine group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions yield corresponding oxides and amines .

Scientific Research Applications

Antiparasitic Properties

Research indicates that derivatives of imidazopyridine, including [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine, exhibit significant antiparasitic properties. A notable study demonstrated that certain imidazopyridine compounds showed promising activity against Leishmania parasites, suggesting their potential as therapeutic agents against leishmaniasis. The selectivity indices of these compounds indicate their efficacy and safety profiles in targeting specific parasites while minimizing toxicity to host cells.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of imidazopyridine derivatives. Modifications in substituent positions and types (e.g., trifluoromethyl vs. methoxy groups) have shown varying effects on selectivity and potency against target parasites. For instance, compounds with trifluoromethyl groups have been associated with enhanced lipophilicity and metabolic stability, which are desirable traits for drug candidates.

Toxicological Profile

The safety profile of this compound is essential for its potential therapeutic use. Preliminary studies suggest moderate inhibition of key cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions, emphasizing the need for thorough toxicological evaluations before clinical application.

Case Studies

Recent studies have focused on synthesizing and evaluating various imidazopyridine derivatives for their antiparasitic activity against Leishmania species. The results indicated that while some compounds exhibited high potency, others showed limited efficacy due to poor solubility or high metabolic instability.

Example Case Study: Efficacy Against Leishmania

In a comparative study involving several imidazopyridine derivatives:

  • Compound A : pEC50 = 5.4, pCC50 = 4.2, Selectivity Index = 16
  • Compound B : pEC50 = 5.3, pCC50 = 4.5, Selectivity Index = 6
  • Compound C : pEC50 = 5.1, pCC50 = 4.5, Selectivity Index = 4

This data illustrates the varying degrees of activity and safety profiles among different derivatives.

Compound IDSubstituentpEC50 (Leishmania)pCC50 (Cell Line)Selectivity Index (SI)Aqueous Solubility
ATrifluoromethyl5.44.216Low
BMethoxy5.34.56Moderate
CChlorine5.14.54Poor

Mechanism of Action

The mechanism of action of [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences Potential Applications Evidence ID
[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine C₉H₈BrF₃N₃ - Br (C8)
- CF₃ (C6)
- CH₂NH₂ (C2)
Reference compound Antitrypanosomal agents, kinase inhibitors
N-Benzyl-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine C₁₆H₁₃ClF₃N₃ - Cl (C8)
- CF₃ (C6)
- CH₂NHBenzyl (C2)
Chlorine instead of bromine; benzylamine group Enhanced lipophilicity; CNS-targeting drugs
2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine C₈H₆F₃N₃ - CF₃ (C2)
- NH₂ (C8)
Trifluoromethyl at C2; amine at C8 Antiviral agents, CDK inhibitors
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid C₉H₄BrF₃N₂O₂ - Br (C8)
- CF₃ (C6)
- COOH (C2)
Carboxylic acid instead of methanamine Improved aqueous solubility; prodrug development
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₁₁H₁₁BrN₂O₂ - Br (C6)
- NH₂ (C8)
- COOEt (C2)
Ester group; bromine at C6 Anticonvulsant and antitrypanosomal agents

Key Findings

The trifluoromethyl group at position 6 is conserved across multiple analogs and is critical for metabolic stability and hydrophobic interactions .

Functional Group Impact on Solubility :

  • The carboxylic acid derivative () exhibits higher aqueous solubility than the methanamine analog due to ionization at physiological pH.
  • The benzyl-substituted analog () shows increased lipophilicity, favoring blood-brain barrier penetration for CNS applications.

Pharmacological Activity: Compounds with nitro groups (e.g., ’s 3-nitroimidazo[1,2-a]pyridines) demonstrate potent antitrypanosomal activity, suggesting that bromine/amine substitution in the target compound may retain similar efficacy . The ester derivative () acts as a prodrug, hydrolyzing in vivo to release active carboxylic acids, whereas the methanamine group enables direct interaction with biological targets .

Positional Isomerism :

  • Relocating the trifluoromethyl group to position 2 () or the amine to position 8 alters electronic properties and binding affinity, highlighting the importance of substitution patterns in drug design.

Biological Activity

[8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological implications based on recent studies.

  • IUPAC Name : 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine
  • Molecular Formula : C8H4BrF3N2
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 1277178-00-3

Synthesis

The synthesis of this compound typically involves the bromination of imidazo-pyridine derivatives followed by the introduction of trifluoromethyl groups. Various methods, including palladium-catalyzed reactions, have been employed to achieve high yields and purity of the compound.

Antimicrobial Properties

Recent studies have highlighted the compound's potent antimicrobial activity against various bacterial strains. For instance, it has shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.097 to 0.78 µg/mL for different derivatives .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.097
Bacillus subtilis0.78
Salmonella enterica0.78

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibits an effective cytotoxicity profile with EC50 values between 3.1 to 4.8 µM, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymatic pathways involved in bacterial metabolism and cancer cell proliferation. It has been suggested that the trifluoromethyl group enhances its lipophilicity and facilitates better cell membrane penetration, thus improving its bioavailability and efficacy .

Case Study 1: Antibacterial Activity

In a comparative study on various imidazo-pyridine derivatives, this compound was found to outperform several standard antibiotics in inhibiting E. coli and S. aureus. The study emphasized the compound's potential as a lead candidate for developing new antibacterial agents amid rising antibiotic resistance .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer properties revealed that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for [8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanamine?

The synthesis typically involves cyclocondensation reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized using ethyl bromopyruvate and 5-bromo-2,3-diaminopyridine in ethanol under reflux with NaHCO₃, yielding 65% product . Key considerations include:

  • Reagent selection : Brominated intermediates (e.g., bromopyruvate) enhance reactivity for cyclization.
  • Optimization : Adjusting pH (e.g., NaHCO₃) and temperature to avoid side reactions like over-bromination.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures >97% purity .

Q. How is the compound characterized structurally?

Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituents (e.g., trifluoromethyl at δ 120–125 ppm for ¹³C) .
  • Mass spectrometry : High-resolution MS (HRMS) matches theoretical molecular weights (e.g., C₁₀H₈BrF₃N₃ requires exact mass 318.9784) .
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ confirm C=N bonds in the imidazo ring .

Q. What are the stability and storage recommendations?

The compound is sensitive to light and moisture. Storage at room temperature in amber vials under inert gas (N₂ or Ar) is advised. Stability studies suggest degradation <5% over 12 months when stored at −20°C .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance cyclization efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates .
  • Kinetic studies : Monitoring reaction progress via TLC or HPLC identifies optimal reaction times (e.g., 8–12 hours for complete conversion) .
  • Contradictions : Lower yields (e.g., 61% in some protocols) may arise from competing side reactions, requiring iterative purification .

Q. How do structural modifications influence biological activity?

Derivatization at the methanamine group or bromine substitution alters pharmacological profiles:

  • Trifluoromethyl group : Enhances metabolic stability and membrane permeability, critical for CNS-targeting agents .
  • Bromine position : Para-substitution on aryl rings (e.g., 4-bromophenyl) improves binding to enzymes like cyclin-dependent kinases (CDKs) .
  • Case study : Analogues with 4-fluorophenyl substituents showed 10-fold higher inhibitory activity against CDK2 compared to unsubstituted derivatives .

Q. What analytical methods resolve data discrepancies in purity assessments?

Conflicting purity reports (e.g., 97% vs. 98%) are addressed via:

  • Cross-validation : Combining HPLC (C18 column, acetonitrile/water gradient) with GC-MS for volatile impurities .
  • Elemental analysis : Confirms stoichiometry (e.g., C, H, N, Br content within ±0.3% of theoretical values) .
  • X-ray crystallography : Resolves ambiguity in regioisomer formation (e.g., distinguishing 6- vs. 8-bromo derivatives) .

Q. How are degradation pathways studied under accelerated conditions?

Forced degradation studies involve:

  • Thermal stress : Heating at 40–60°C for 48 hours to identify thermal breakdown products.
  • Photolysis : UV exposure (254 nm) detects light-sensitive bonds (e.g., C-Br cleavage) .
  • Hydrolytic stability : Incubation in acidic (pH 1.2) and basic (pH 10) buffers identifies hydrolyzable groups (e.g., trifluoromethyl stability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.